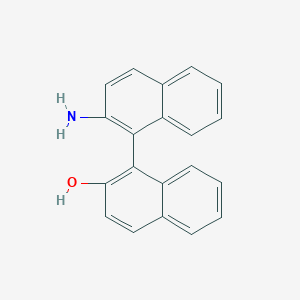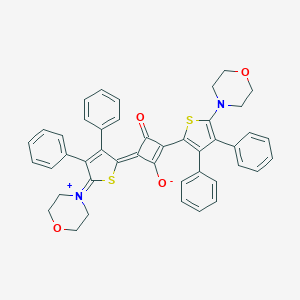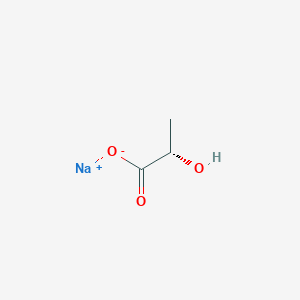
8-Bromo-2-chloroquinazolin-4-amine
Übersicht
Beschreibung
8-Bromo-2-chloroquinazolin-4-amine is a compound that falls within the chemical class of quinazolines, which are heterocyclic aromatic organic compounds. Quinazolines and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as anti-cancer agents.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. One novel approach for the solid-phase synthesis of dihydroquinazoline derivatives involves the use of polymer-bound 4-bromomethyl-3-nitrobenzoate and the corresponding amide as precursors. These undergo nucleophilic displacement with amines, followed by reduction and cyclocondensation reactions, leading to structurally diverse dihydroquinazolines with excellent yield and purity .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents such as bromo and chloro groups can significantly influence the electronic distribution and reactivity of the molecule, potentially enhancing its biological activity.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a related compound, can interact with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield different substituted quinazolines. These reactions demonstrate the versatility of quinazoline derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives like 8-Bromo-2-chloroquinazolin-4-amine are influenced by their molecular structure. The presence of halogen atoms contributes to the compound's polarity, solubility, and reactivity. These properties are crucial for the compound's potential applications in drug design and synthesis. The detailed properties such as melting point, solubility, and stability would require experimental data for accurate analysis.
Wissenschaftliche Forschungsanwendungen
Chemoselective Amination
8-Bromo-2-chloroquinazolin-4-amine is utilized in chemoselective amination processes. One study demonstrated how 4-chloroquinazolines underwent selective amination with various amino groups, highlighting the chemical's role in synthesizing specific aminated products (Shen et al., 2010).
Synthesis of Novel Compounds
The compound is also instrumental in the synthesis of novel polycarbo-substituted imidazo[1,2-c]quinazolines. These novel compounds showed potential in vitro cytotoxicity against human cancer cell lines, indicating its significance in medicinal chemistry for developing new therapeutic agents (Khoza, Makhafola, & Mphahlele, 2015).
Molecular Docking and Biological Evaluation
It's also used in the creation and biological evaluation of indole-aminoquinazoline hybrids. These hybrids were evaluated for cytotoxicity against various human cancer cell lines, and their interaction with epidermal growth factor receptor (EGFR) was studied through molecular docking (Mphahlele et al., 2018).
Interaction with Nucleophilic Reagents
The interaction of 8-Bromo-2-chloroquinazolin-4-amine with various nucleophilic reagents has been studied, providing insights into its reactivity and potential transformations into other chemical structures (Kuryazov et al., 2010).
Amination Mechanism
Research has been conducted on the mechanisms of amination involving 8-Bromo-2-chloroquinazolin-4-amine, particularly focusing on the SN(ANRORC) mechanism. This provides a deeper understanding of its chemical behavior and potential applications in synthesis (Kroon & Plas, 2010).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
8-bromo-2-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKIQGVGJPSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549437 | |
| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloroquinazolin-4-amine | |
CAS RN |
956100-62-2 | |
| Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)








![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)



